聚丙烯

描述

Polypropylene (PP) is a thermoplastic polymer that is widely used in various industries due to its excellent mechanical, thermal, and chemical properties. It is a type of polyolefin, which is a polymer made from a single monomer, or a single molecule. PP is a versatile material that is used in the production of many everyday items, including packaging materials, textiles, automotive components, and medical devices. It is also used in research and laboratory experiments due to its unique properties.

科学研究应用

高透明聚丙烯

聚丙烯(PP)是一种广泛使用的热塑性材料,因其机械性能和低成本而受到青睐。高透明聚丙烯因其改善的透明性而备受关注。其在各个领域的应用和发展前景,如包装等,具有重要意义(Wang, 2013)。

玻璃纤维增强聚丙烯

玻璃纤维增强聚丙烯在航海、航空航天、汽车和建筑等行业中很常见。其机械和热行为至关重要,特别是对于水配送网络和压缩空气系统(Singer, Ollick, & Elhadary, 2021)。

纳米复合材料的绿色水性表面改性

通过等离子体辅助、仿生、环保的方法改性聚丙烯表面,增强聚合物纳米复合材料的界面相互作用。这种方法对于电子和结构领域的高性能应用具有潜力(Thakur, Vennerberg, & Kessler, 2014)。

高温条件下的聚丙烯

研究聚丙烯与受阻酚抗氧化剂结合的研究将聚丙烯的应用扩展到更高温度。这种方法解决了聚丙烯在高温下的化学和物理不稳定性问题,使其适用于需要长期暴露在这种条件下的应用(Zhang, Nam, & Chung Tc, 2017)。

聚丙烯的回收利用

聚丙烯的回收利用,标记为#5,涉及了解回收和分离效率、处理化学和从回收物中衍生产品的市场动态。这种回收对于从食品包装到汽车零部件等消费者应用至关重要(Xanthos, 2012)。

在畜牧生产中的应用

聚丙烯在畜牧场的塑料园艺中发挥着重要作用。它对畜产品的质量、农场运营和遮蔽构件至关重要,重点关注低密度聚乙烯(LDPE)和聚丙烯(PP)(Ramachandran, Singh, & Rai, 2021)。

电力设备中的电气性能

作为绝缘材料的聚丙烯在电气行业中至关重要,特别是在电力电容器和电缆中。针对增强电气性能的PP基纳米复合材料的研究对于电力设备应用至关重要(Liu, Cheng, & Li, 2018)。

表面改性策略

已经开发了各种表面改性策略,如等离子体辅助和化学过程,以改善聚丙烯的粘附性能。这对于需要连接或涂装等技术应用至关重要(Balart et al., 2012)。

作用机制

Target of Action

Polypropylene (PP) is a versatile polymer with numerous applications, primarily targeting various industries due to its exceptional properties, cost-effectiveness, and ease of processing . The versatility of PP originates from its unique molecular arrangement, which consists of propylene monomers joined together in an unbent chain . This linear configuration proposes several benefits, including increased crystallinity, superior chemical resistance, inferior density, and satisfactory mechanical strength . These features make PP eligible for various applications, from packaging materials and customer products to automotive elements and medical devices .

Biochemical Pathways

The degradation of plastic materials by bacteria and fungi occurs through two primary mechanisms: (1) Direct action–plastics serve as a substrate for the growth of microorganisms, leading to the deterioration of the plastic itself. (2) Indirect action–metabolic byproducts produced by microorganisms contribute to the degradation of plastic . Fungal-regulated microplastic degradation is dependent on various parameters namely chemical structure and molecular weight of the microplastics, as well as environmental conditions (pH, temperature, salinity, etc.) .

Pharmacokinetics

For instance, PP has a melting point that occurs at a range (Homopolymer: 160 - 165°C, Copolymer: 135 - 159°C), and it is one of the lightest polymers among all commodity plastics . These properties can impact its processability and performance in various applications.

Result of Action

The molecular and cellular effects of PP action are primarily observed in its interaction with other materials and its response to environmental conditions. For instance, the incorporation of nanomaterial like graphene, MXene, nano-clay, borophane, silver nanoparticles, etc., with PP for advanced applications has been tabulated with their key features and challenges . On a cellular level, studies have shown that PP-composite foams obtained at different mold temperatures have different cell structural parameters . In addition, exposure to PP nanoplastic has been shown to lead to lung inflammation through mitochondrial damage and dysfunction in human lung epithelial cells .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of PP. For instance, heat, mechanical energy, radiation, and ozone are contributing factors to the degradative cycle of PP . Also, the humid matrix is less brittle than the dry one and, thus, more prone to microbuckling at high strains . Therefore, it is crucial to establish remarkably effective approaches to diminish MPs from the environment .

未来方向

The global polypropylene market is forecast to expand at a CAGR of 4.3% and thereby increase from a value of US$ 88.4 billion in 2023, to US$ 118.7 billion by the end of 2030 . One of the primary factors driving the growth of the Polypropylene market is its cost-effectiveness and recyclability . The Polypropylene market has exhibited remarkable growth in recent years, and this trend is expected to continue in the foreseeable future .

生化分析

Biochemical Properties

Polypropylene plays a significant role in biochemical reactions, particularly in the context of its interaction with biological systems. When introduced into biological environments, polypropylene can interact with various enzymes, proteins, and other biomolecules. For instance, studies have shown that polypropylene microplastics can lead to fluctuations in homeostasis and an upsurge in reactive oxygen species (ROS) levels . These interactions can alter antioxidant parameters, including superoxide dismutase (SOD), catalase (CAT), glutathione-S-transferase (GST), and glutathione peroxidase (GPx) . Additionally, polypropylene can promote the oxidation of lipid molecules and denature the neurotransmitter enzyme acetylcholinesterase (AChE) .

Cellular Effects

Polypropylene has been observed to affect various types of cells and cellular processes. In particular, the ingestion of polypropylene microplastics by freshwater fish, such as Oreochromis mossambicus, has led to significant cellular changes . These changes include fluctuations in homeostasis, increased ROS levels, and alterations in antioxidant parameters . Polypropylene also influences cell signaling pathways, gene expression, and cellular metabolism by promoting lipid oxidation and denaturing key enzymes like AChE .

Molecular Mechanism

At the molecular level, polypropylene exerts its effects through various binding interactions with biomolecules. The ingestion of polypropylene microplastics leads to the generation of ROS, which can cause oxidative stress and damage to cellular components . This oxidative stress can result in the activation or inhibition of enzymes, such as SOD, CAT, GST, and GPx, which play crucial roles in maintaining cellular homeostasis . Additionally, polypropylene can induce changes in gene expression, leading to alterations in cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

The effects of polypropylene on biological systems can vary over time. In laboratory settings, studies have shown that sustained exposure to polypropylene microplastics for 14 days produces more severe effects than acute exposure for 96 hours . Over time, polypropylene can lead to higher levels of apoptosis, DNA damage (genotoxicity), and histological changes in liver tissues . The stability and degradation of polypropylene in biological environments also play a role in its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of polypropylene vary with different dosages in animal models. In studies involving freshwater fish, dietary supplementation of polypropylene microplastics at 100, 500, and 1000 mg/kg resulted in dose-dependent toxic effects on liver tissues . Higher doses of polypropylene led to more pronounced fluctuations in homeostasis, increased ROS levels, and greater alterations in antioxidant parameters . Additionally, higher doses were associated with increased apoptosis, DNA damage, and histological changes .

Metabolic Pathways

Polypropylene is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense mechanisms. The ingestion of polypropylene microplastics leads to the generation of ROS, which can disrupt normal metabolic processes . Enzymes such as SOD, CAT, GST, and GPx play crucial roles in mitigating the oxidative stress induced by polypropylene . These enzymes help maintain cellular homeostasis by neutralizing ROS and preventing oxidative damage to cellular components .

Transport and Distribution

Within cells and tissues, polypropylene is transported and distributed through various mechanisms. Polypropylene microplastics can be ingested by organisms and subsequently distributed to different tissues, including the liver . The presence of polypropylene in liver tissues has been confirmed through techniques such as Fourier-transform infrared spectroscopy (FTIR) . The distribution of polypropylene within tissues can lead to localized effects, including oxidative stress and alterations in cellular functions .

Subcellular Localization

The subcellular localization of polypropylene plays a crucial role in its activity and function. Polypropylene microplastics can accumulate in specific cellular compartments, leading to localized oxidative stress and damage . The targeting of polypropylene to specific organelles or compartments can be influenced by factors such as particle size, surface properties, and post-translational modifications . Understanding the subcellular localization of polypropylene is essential for elucidating its mechanisms of action and potential impacts on cellular functions .

属性

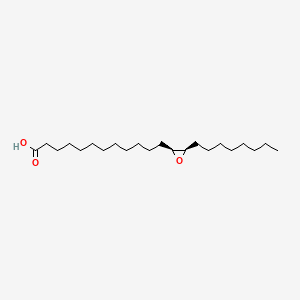

IUPAC Name |

12-[(2S,3R)-3-octyloxiran-2-yl]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYDMBURIUSUDH-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polypropylene is a tan to white odorless solid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Pellets or Large Crystals, Translucent white solid; [HSDB] | |

| Record name | POLYPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polypropylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.9 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | POLYPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

Most commercial propylene resins contain 70% isotactic and crystalline polymer, 20-30% isotactic and amorphous polymer and 5-10% atactic and amorphous polymer | |

| Record name | POLYPROPYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

TRANSLUCENT WHITE SOLID | |

CAS RN |

9003-07-0, 3420-36-8 | |

| Record name | POLYPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | rel-(2R,3S)-3-Octyl-2-oxiranedodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3420-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYPROPYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

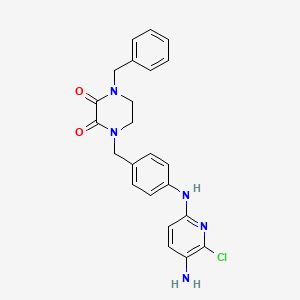

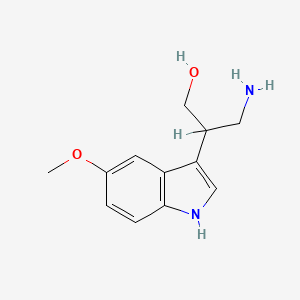

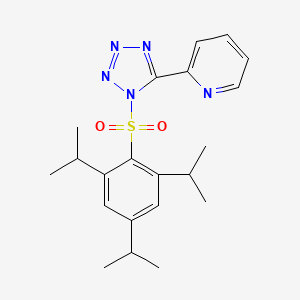

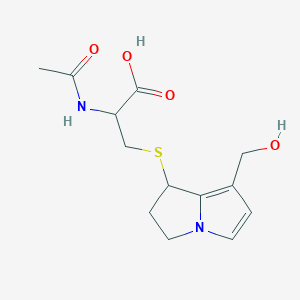

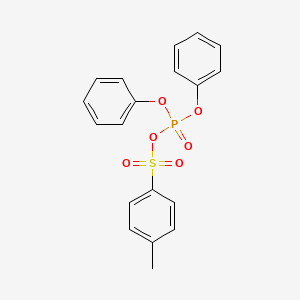

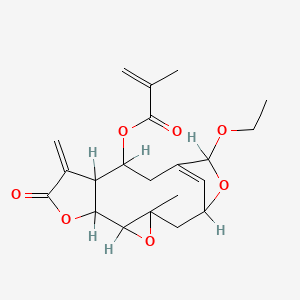

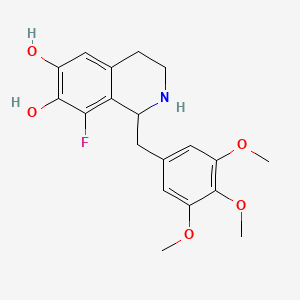

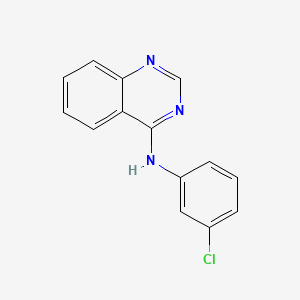

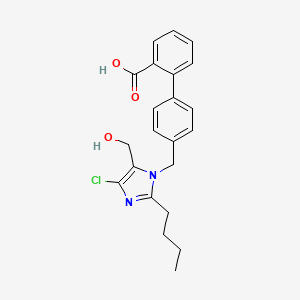

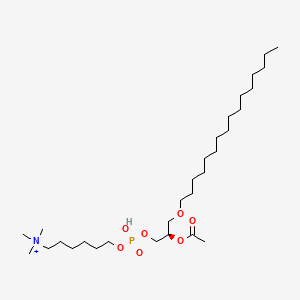

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)

![[(2R,3S,4R,5R)-5-[6-amino-2-(4-bromo-2,3-dioxobutyl)sulfanylpurin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1209826.png)

![6-(Diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B1209831.png)

![[2-(Methylcarbamoyloxy)-3-[methyl(octadecyl)amino]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1209839.png)